molecular formula C5H8ClFO B2547837 (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol CAS No. 1823356-09-7

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Cat. No.: B2547837
CAS No.: 1823356-09-7
M. Wt: 138.57
InChI Key: BBPYRAIMVSRRHS-UHFFFAOYSA-N
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Description

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol is a fluorinated cyclopropylmethanol derivative with the molecular formula C5H8ClFO. This compound is characterized by the presence of a chloro, fluoro, and methyl group on a cyclopropyl ring, with a hydroxymethyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol typically involves the following steps:

  • Halogenation: The starting cyclopropylmethanol undergoes halogenation to introduce chlorine and fluorine atoms.

  • Methylation: The halogenated cyclopropylmethanol is then methylated to introduce the methyl group.

  • Purification: The final product is purified to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or ketones.

  • Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.

  • Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, hydrocarbons.

  • Substitution: Various functionalized cyclopropyl derivatives.

Scientific Research Applications

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated molecules on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom in the compound can influence the biological activity by altering the electronic properties of the molecule, leading to unique interactions with enzymes and receptors.

Comparison with Similar Compounds

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol is unique due to its combination of halogen atoms and cyclopropyl ring structure. Similar compounds include:

  • 2-Chloro-1-methylcyclopropyl)methanol: Lacks the fluorine atom.

  • 2-Fluoro-1-methylcyclopropyl)methanol: Lacks the chlorine atom.

  • 1-Methylcyclopropyl)methanol: Lacks both halogen atoms.

These compounds differ in their reactivity and biological activity due to the presence or absence of halogen atoms.

Properties

IUPAC Name

(2-chloro-2-fluoro-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPYRAIMVSRRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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